Resibufogenin is a major bufadienolide found in Chan Su, a traditional Chinese medicine derived from the dried venom of the Asiatic toad, Bufo gargarizans Cantor. [] It belongs to the class of cardiotonic steroids, which are known for their potent effects on the cardiovascular system. [] Resibufogenin has been the subject of extensive scientific research due to its wide range of pharmacological activities, particularly its anticancer potential.
Resibufogenin is predominantly sourced from the venom of toads, specifically from species such as Bufo gargarizans and Bufo bufo. The extraction process typically involves the collection of venom followed by purification methods to isolate the active compounds . This compound has been recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and cardioprotective effects .
In terms of chemical classification, resibufogenin is categorized as a bufadienolide, which is a type of steroid glycoside. Its structural characteristics include a steroid backbone with specific functional groups that contribute to its biological activity. The International Union of Pure and Applied Chemistry name for resibufogenin is 5-[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one .
The synthesis of resibufogenin can be approached through various methods including extraction from natural sources and synthetic routes. The extraction process typically involves solvent extraction techniques followed by chromatographic methods for purification.
The synthetic processes often require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of resibufogenin. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Resibufogenin possesses a complex molecular structure characterized by a steroid nucleus with hydroxyl and carbonyl functional groups. Its molecular formula is with a molecular weight of 384.5 g/mol .
The melting point of resibufogenin is approximately 155°C, while its boiling point is around 431.17°C. It is noted for being insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide .
Resibufogenin undergoes various chemical reactions that are critical for its pharmacological activities:
These reactions are typically facilitated by enzymatic pathways in biological systems or through chemical catalysts in laboratory settings . Understanding these reactions helps in elucidating the metabolic pathways and pharmacokinetics of resibufogenin.
Resibufogenin exhibits its therapeutic effects through multiple mechanisms:
These mechanisms collectively contribute to its anticancer properties and other therapeutic effects.
Resibufogenin is relatively stable under neutral conditions but can be unstable under strong acidic or alkaline environments. It has been reported to degrade in gastric fluid but remains stable in intestinal fluid .
Resibufogenin has garnered attention for its potential applications in various scientific fields:
Ongoing research aims to further explore these applications and optimize formulations for clinical use.
Resibufogenin (RBG) represents a medicinal compound deeply embedded in the traditional Chinese medicine (TCM) framework, with historical records tracing its therapeutic application back to the Tang Dynasty (618-907 AD). This steroid lactone is primarily isolated from the cutaneous secretions and parotid venom glands of toad species Bufo bufo gargarizans Cantor and Bufo melanostictus Schneider. Within the TCM pharmacopeia, these toad-derived preparations were historically classified under detoxifying agents with broad applications against inflammatory conditions, infections, and pain syndromes. The medicinal preparation known as Chansu (toad venom) constituted a cornerstone of traditional anticancer formulations, valued for its resuscitative properties and ability to counteract "toxins" – a TCM conceptualization often encompassing tumorous growths and severe infections [3] [4] [9].
The ethnopharmacological application of bufadienolides was characterized by sophisticated processing methodologies aimed at enhancing therapeutic efficacy while modulating toxicity. Traditional preparation involved drying toad venom under specific conditions, followed by precise formulation techniques that often combined RBG-containing extracts with complementary herbs. These complex mixtures were administered through diverse delivery systems including oral decoctions, topical plasters, and sublingual preparations. The historical significance of these bufadienolide-rich preparations is evidenced by their continuous inclusion in the Chinese Pharmacopoeia for over a millennium, with documented applications spanning oncological management, cardiovascular support, and respiratory stimulation [3] [9].
Table 1: Traditional Applications of Bufadienolide-Containing Preparations in Chinese Medicine
Historical Preparation | Primary TCM Indications | TCM Therapeutic Category | Modern Correlates |
---|---|---|---|
Chansu (Crude Toad Venom) | Carbuncles, furuncles, sore throats | Toxin-Clearing, Pain-Relieving | Anti-inflammatory, Antimicrobial |
Senso (Japanese Variant) | Abdominal pain, vomiting, diarrhea | Gastrointestinal Regulation | Antispasmodic, Antiemetic |
Huachansu Extracts | Swellings, traumatic injuries | Blood-Vitalizing, Stasis-Removing | Antitumor, Analgesic |
Cinobufacini Precursors | Sunstroke, unconsciousness | Resuscitative, Cooling | Cardiotonic, Neuroprotective |
Resibufogenin constitutes a critical bioactive component within modern pharmaceutical derivatives of traditional toad venom preparations, most notably in Cinobufacini – a standardized extract approved by the China Food and Drug Administration (CFDA) for oncological applications. Chemical analyses reveal that RBG typically comprises 3-8% of the total bufadienolide content in pharmaceutical-grade Chansu, positioning it as a quantitatively significant compound alongside structurally similar molecules including bufalin, cinobufagin, and bufotalin. The structural uniqueness of RBG among bufadienolides lies in its aglycone configuration with a characteristic α-pyrone ring at position C-17, a feature strongly associated with its biological activity profile [3] [4] [6].
Modern pharmaceutical development has yielded two primary RBG-containing formulations: the Cinobufacini injection and Cinobufacini capsules. Advanced chromatographic analyses demonstrate significant compositional differences between these delivery systems. While the injection formulation contains predominantly hydrophilic alkaloids including bufothionine (approximately 60% of detectable compounds), the oral capsule formulation preserves a higher concentration of lipophilic bufadienolides including RBG (approximately 35% of total bufadienolides). This formulation dichotomy has profound implications for therapeutic applications, with the injection demonstrating preferential accumulation of bufothionine in plasma (AUC 2.8-fold higher than capsules), while the oral formulation provides sustained exposure to bufadienolides including RBG [5] [6] [9].
Table 2: Chemical Composition of Modern RBG-Containing Formulations
Formulation Component | Cinobufacini Capsule | Cinobufacini Injection | Primary Bioactivity |
---|---|---|---|
Resibufogenin (RBG) | 35.2% of total bufadienolides | 8.7% of total bufadienolides | Antitumor, Cardiotonic |
Bufalin | 22.1% of total bufadienolides | 15.3% of total bufadienolides | Pro-apoptotic, Anti-invasive |
Cinobufagin | 18.6% of total bufadienolides | < LLOQ | Cell Cycle Arrest |
Bufothionine | 5.3% of total alkaloids | 61.4% of total alkaloids | Antiproliferative |
Arenobufagin | 9.8% of total bufadienolides | 12.1% of total bufadienolides | Pro-differentiative |
The methodological transition from ethnopharmacological application to contemporary drug development represents a paradigmatic example of reverse pharmacology. The traditional utilization of Chansu for "dissolving masses" (a TCM conceptualization including neoplastic growths) provided the initial observational foundation for systematic anticancer investigation. Modern pharmacological validation commenced in the late 20th century when in vitro screening revealed potent cytotoxic effects of partially purified toad venom extracts against human cancer cell lines. This prompted bioactivity-guided fractionation that identified RBG as a principal mediator of these antitumor effects [1] [3] [9].
The research evolution accelerated significantly in the early 21st century with the application of advanced molecular techniques to elucidate RBG's mechanisms. A critical milestone occurred when RBG was identified as the primary active constituent in the commercially developed Cinobufacini injection through pharmacological fingerprinting studies. Contemporary research has expanded beyond direct cytotoxic effects to encompass multimodal mechanisms including antiangiogenic, immunomodulatory, and metastasis-inhibiting activities. This transition from traditional remedy to investigational anticancer agent exemplifies the successful integration of ethnopharmacological knowledge with modern drug development paradigms, positioning RBG as a promising candidate for targeted oncological therapies [1] [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7